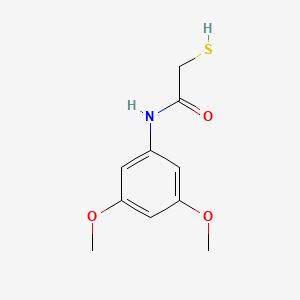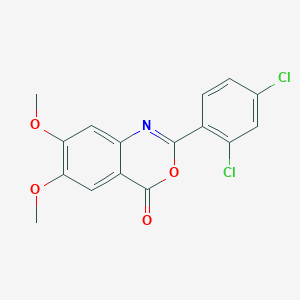
2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, commonly known as DCB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCB is a benzoxazinone derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In Additionally, we will list potential future directions for research on DCB.
Mécanisme D'action
The mechanism of action of DCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that DCB inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, DCB has been found to inhibit the activity of protein kinase C, a signaling molecule that is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
DCB has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that DCB can induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, DCB has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-1 beta, in vitro. DCB has also been shown to possess antifungal activity, with studies demonstrating its ability to inhibit the growth of various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCB in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. Additionally, DCB has been found to be relatively stable and easy to synthesize, making it a convenient candidate for use in various research applications. However, one limitation of using DCB is its potential toxicity, as studies have shown that it can induce cell death in non-cancerous cell lines at high concentrations.
Orientations Futures
There are several potential future directions for research on DCB. One area of interest is the development of DCB derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, further studies could be conducted to elucidate the mechanism of action of DCB and its derivatives. Finally, DCB could be further investigated for its potential applications in the treatment of various diseases, such as cancer and inflammation.
In conclusion, DCB is a promising candidate for use in various scientific research applications, with its ability to exhibit a wide range of biochemical and physiological effects. While there are limitations to its use, such as potential toxicity, there are several potential future directions for research on DCB, including the development of derivatives with improved pharmacological properties and further investigation into its mechanism of action and potential applications in disease treatment.
Applications De Recherche Scientifique
DCB has been found to exhibit a wide range of biological activities, making it a promising candidate for use in various scientific research applications. DCB has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, DCB has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis. DCB has also been shown to possess antifungal activity, with studies demonstrating its ability to inhibit the growth of various fungal strains.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO4/c1-21-13-6-10-12(7-14(13)22-2)19-15(23-16(10)20)9-4-3-8(17)5-11(9)18/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCAMDXAVFZQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4186314.png)
![2-iodo-5-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B4186338.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4186342.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxo-2-(1-piperidinyl)ethanone](/img/structure/B4186349.png)
![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4186356.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4186363.png)
![ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate](/img/structure/B4186364.png)
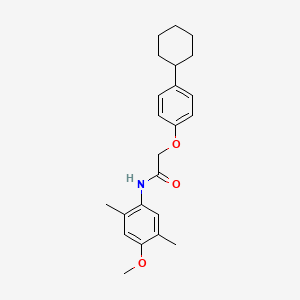
![5-phenyl-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186384.png)
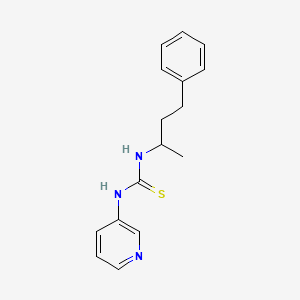
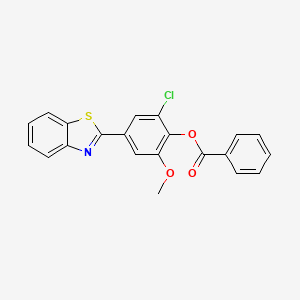
![3-chloro-N-cyclopentyl-4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B4186420.png)
![5-phenyl-7-(trifluoromethyl)-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4186430.png)
